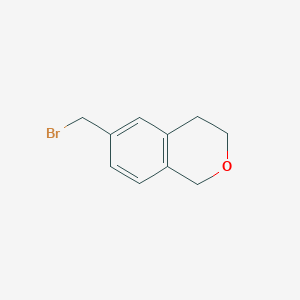

6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Description

Properties

IUPAC Name |

6-(bromomethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLKCBKWJTXLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methyl-3,4-dihydro-1H-2-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Structural Characteristics

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran possesses a bicyclic structure that includes a benzene ring fused to a pyran ring. The presence of the bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations that are essential in synthetic organic chemistry.

Pharmaceutical Development

The compound has been identified as a promising candidate in drug discovery due to its structural similarity to various biologically active compounds. Benzopyran derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Case Studies

- Anticancer Activity : Research has shown that benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran have demonstrated cytotoxicity against breast cancer (MDA-MB-231) cells with IC50 values ranging from 5.2 to 22.2 μM .

- Antihypertensive Effects : Similar compounds have been reported to modulate potassium channels, leading to antihypertensive effects. This mechanism highlights the potential of benzopyrans in treating cardiovascular disorders .

Synthetic Organic Chemistry

The versatility of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran in organic synthesis is notable. The bromomethyl group allows for various chemical transformations, facilitating the creation of diverse derivatives.

Synthetic Routes

Several synthetic methodologies have been explored for the preparation of this compound:

- Solid-Phase Synthesis : This method has been employed to create libraries of benzopyran derivatives through palladium-mediated coupling reactions with aryl boronic acids, yielding high-purity compounds .

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, allowing for the introduction of different functional groups that can enhance biological activity or alter physicochemical properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydro-1H-2-benzopyran | Lacks bromomethyl group | Found naturally; potential antioxidant properties |

| 3-(Bromomethyl)-7-methyl-3,4-dihydro-1H-2-benzopyran | Contains methyl substitution | May exhibit different biological activities due to methyl group |

| 3-Hydroxy-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran | Hydroxyl group addition | Potentially increased solubility and reactivity |

This table illustrates how variations in structure can lead to different biological activities and applications.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Comparative Analysis

Heteroatom Influence

- Oxygen vs. Sulfur : The oxygen atom in benzopyrans (e.g., 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran) confers higher polarity and hydrogen-bonding capacity compared to sulfur-containing benzothiopyrans (e.g., 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran). Thiopyrans exhibit enhanced lipophilicity and metabolic stability, making them favorable in drug design .

Substituent Effects

- Bromomethyl vs. Bromo : The bromomethyl group in 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran enables direct alkylation reactions, whereas simple bromo substituents (e.g., in 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one) participate in aryl coupling or nucleophilic aromatic substitution .

- Lactone vs. Ether : Lactone-containing derivatives (e.g., 6-methylhydrocoumarin) exhibit rigidity and stability due to the cyclic ester, contrasting with the more flexible ether linkage in 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran. Lactones are often bioactive, whereas ethers are more tunable for synthetic modifications .

Biological Activity

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is a synthetic compound belonging to the benzopyran class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, along with structure-activity relationships (SAR) that elucidate its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bromomethyl group at the sixth position of the benzopyran structure, which significantly influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 229.08 g/mol.

Antimicrobial Activity

Research indicates that 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human promyelocytic leukemia HL-60 cells, with an IC50 value of approximately 5 µM. This suggests that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The bromomethyl group in 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran enhances its reactivity compared to other halogenated derivatives. Comparative studies with related compounds have shown that:

- 6-Chloromethyl-3,4-dihydro-1H-2-benzopyran : Exhibits lower antimicrobial activity due to reduced electrophilicity.

- 6-Iodomethyl-3,4-dihydro-1H-2-benzopyran : Displays higher reactivity but increased toxicity.

These findings suggest that the presence of bromine optimizes balance between reactivity and selectivity for biological targets.

Case Studies

- Antimicrobial Efficacy : In a controlled study, 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran was tested against a panel of bacterial strains using the disc diffusion method. Results indicated a significant zone of inhibition against MRSA strains, supporting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Models : A recent investigation into the compound's effects on HeLa and A549 cancer cell lines revealed that treatment with 10 µM concentration resulted in over 50% cell death within 24 hours, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran to minimize side reactions?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For bromomethyl-substituted benzopyrans, a two-step approach is often effective:

Friedel-Crafts alkylation to construct the dihydrobenzopyran core, followed by

Bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light .

To minimize over-bromination or ring-opening side reactions, use low temperatures (0–5°C) and stoichiometric control of NBS. Purification via column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) can isolate the target compound .

Q. What analytical techniques are most reliable for characterizing 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the bromomethyl group (δ ~4.3–4.5 ppm for CHBr) and the dihydrobenzopyran scaffold (aromatic protons at δ ~6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 255.0 for CHBrO) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for brominated benzopyran analogs .

Q. What safety protocols are essential when handling 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers at 2–8°C, away from reducing agents or bases that may trigger decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent bromine release .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site for SN2 reactions. For example:

- Alkylation of Amines : React with primary/secondary amines (e.g., benzylamine) in DMF at 60°C for 12–24 hours to yield N-alkylated derivatives. Monitor progress via TLC (silica gel, ethyl acetate).

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to functionalize the benzopyran scaffold. Optimize catalyst loading (1–5 mol% Pd(PPh)) and base (KCO) in THF/water .

Q. What strategies can resolve contradictions in biological activity data for 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran analogs?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%).

- Diastereomer Interference : For chiral analogs, employ chiral column chromatography (e.g., Chiralpak IA) to isolate enantiomers before bioassays .

- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition) using positive controls (e.g., known kinase inhibitors) and triplicate measurements .

Q. How can computational modeling predict the binding interactions of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on the bromomethyl group’s van der Waals interactions with hydrophobic pockets.

- DFT Calculations : Analyze electron density maps (at B3LYP/6-31G* level) to predict regioselectivity in electrophilic attacks .

Q. What synthetic routes enable isotopic labeling (e.g., C or H) of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran for metabolic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.